Heudelotinone

Descripción general

Descripción

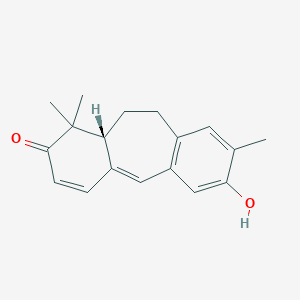

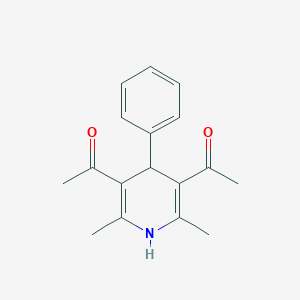

Heudelotinone is a natural diterpenoid isolated from the branches of Jatropha carcas L . It is a yellow powder with a molecular formula of C18H20O2 and a molecular weight of 268.4 .

Synthesis Analysis

The synthesis of Heudelotinone is generally obtained by organic synthesis methods . Specifically, it can be prepared by the reaction of benzoic acid and hydrazine, and through a series of reaction and purification steps, the final product is obtained .Physical And Chemical Properties Analysis

Heudelotinone is a solid with the form of white to yellow crystals . Its melting point is about 206-207 degrees Celsius . Heudelotinone is slightly soluble in water and highly soluble in organic solvents . Its predicted density is 1.16±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Dinorditerpenoids from Ricinodendron Heudelotii

Research has identified dinorditerpenoids in Ricinodendron heudelotii, including heudelotinone. These compounds were isolated from the plant's stem bark and roots, showing the diverse chemical composition of Ricinodendron heudelotii (Kimbu, Keumedjio, Sondengam, & Connolly, 1991).

Bioprospective Screening of Seeds

The seeds of Ricinodendron heudelotii have been found to contain various phytochemicals with reported biological activities, such as antioxidant, anti-inflammatory, and anti-carcinogenic properties, suggesting its potential for therapeutic and pharmaceutical uses (Boma, Worlu-Wodo, & Deekae, 2016).

Alkyd Resins Synthesis

The oil from Ricinodendron heudelotii is a source of polyunsaturated fatty acid, utilized in synthesizing long oil alkyd resins. These resins, when blended with epoxy resin, exhibit improved performance characteristics in drying time, adhesion, hardness, gloss, chemical resistance, and thermal stability (Assanvo, Gogoi, Dolui, & Baruah, 2015).

Antibacterial and Antibiotic Resistance Modulatory Activities

Extracts from the leaves and bark of Ricinodendron heudelotii show significant antibacterial activities against multidrug-resistant Gram-negative bacteria, indicating its potential use in treating bacterial infections, including those involving multidrug-resistant bacteria (Fankam, Kuiaté, & Kuete, 2017).

Antihypertensive Effects

The aqueous extract of Ricinodendron heudelotii has been found to significantly reduce blood pressure and improve antioxidant status in hypertensive rats, supporting its traditional use for cardiovascular diseases (Kojom, Bogning, Nguemfo, Sonfack, Lappa, Etamé Loé, Llorent-Martínez, & Dongmo, 2022).

Propiedades

IUPAC Name |

(8R)-14-hydroxy-7,7,13-trimethyltricyclo[9.4.0.03,8]pentadeca-1(11),2,4,12,14-pentaen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-11-8-12-4-6-15-13(9-14(12)10-16(11)19)5-7-17(20)18(15,2)3/h5,7-10,15,19H,4,6H2,1-3H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDLYSDMNSOBAM-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C3C=CC(=O)C(C3CC2)(C)C)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C3C=CC(=O)C([C@@H]3CC2)(C)C)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heudelotinone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B183446.png)

![5-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B183448.png)

![N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B183468.png)